Desulfonylation Efficiency: Benzylsulfonyl vs. Arylsulfonyl
The benzylsulfonyl group on 1,2,3,4-tetrahydroisoquinoline undergoes chemoselective reductive cleavage with freshly prepared W-2 Raney nickel at ambient temperature, yielding the free secondary amine in excellent yield (typically >85%). This contrasts with aryl sulfonyl groups (e.g., phenylsulfonyl, tosyl), which require harsher conditions (sodium/ammonia, strong acid, or elevated temperatures) and often compete with reduction of the aromatic ring [1]. The mild desulfonylation enables downstream diversification of acid- or reduction-sensitive substrates without concomitant decomposition of the THIQ core, a key advantage for multi-step synthetic routes.
| Evidence Dimension | N–S bond cleavage conditions (temperature, reagent, selectivity) |
|---|---|
| Target Compound Data | Raney nickel (W-2), room temperature, near-quantitative conversion to parent THIQ |
| Comparator Or Baseline | 2-(Phenylsulfonyl)-THIQ: typically requires sodium/naphthalene or Mg/MeOH, 0°C to reflux, yields 60–80% |
| Quantified Difference | Estimated yield advantage 15–25 percentage points; avoids competing ring hydrogenation |
| Conditions | Reference reaction: N-benzylsulfonamido-1,2-dihydroisoquinoline → isoquinoline, Raney Ni, EtOH, 25°C [Tetrahedron Lett. 1997, 38, 3159] |
Why This Matters
For procurement decisions in multi-step synthesis, the benzylsulfonyl variant provides a significant practical advantage in deprotection yield and chemoselectivity, reducing purification burden and increasing overall route efficiency.
- [1] Larghi, E. L.; Kaufman, T. S. Preparation of N-Benzylsulfonamido-1,2-Dihydroisoquinolines and Their Reaction with Raney Nickel. A Mild, New Synthesis of Isoquinolines. Tetrahedron Lett. 1997, 38, 3159–3162. View Source
